1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Introduction of the bromophenyl group: This step often involves a halogenation reaction using bromine or a brominating agent.
Formation of the piperazine ring: This can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Introduction of the methoxyphenyl group: This step typically involves an etherification reaction using methoxybenzene and a suitable leaving group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrazoles and piperazines .
Scientific Research Applications
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancers.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole and piperazine derivatives, including their antimicrobial and anti-inflammatory properties.
Materials Science: This compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as signal transduction or gene expression . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-1H-pyrazole: This compound lacks the piperazine and methoxyphenyl groups, making it less complex and potentially less versatile.
1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound features a methyl group instead of a piperazine ring, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which can confer a wide range of chemical and biological properties .
Properties
Molecular Formula |
C21H21BrN4O2 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21BrN4O2/c1-28-18-8-6-17(7-9-18)25-10-12-26(13-11-25)21(27)20-14-19(23-24-20)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,24) |
InChI Key |
BJDCMFKFQFVDHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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